molecular formula C18H22F2N4O B034006 BMY 14802 CAS No. 105565-56-8

BMY 14802

Cat. No.: B034006
CAS No.: 105565-56-8
M. Wt: 348.4 g/mol
InChI Key: ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
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Description

alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol is a fluorinated piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a pyrimidine ring and a fluorophenyl group, is designed for high affinity and selectivity, suggesting potential as a key intermediate or investigative tool in the study of central nervous system (CNS) targets. Researchers utilize this compound primarily in the development and profiling of novel psychotherapeutic agents. Its proposed mechanism of action involves interaction with neuroreceptor systems, particularly serotonin (5-HT) and dopamine receptors, where the fluorinated aromatic rings and the piperazine moiety are critical for modulating receptor binding affinity and functional activity. This makes it a valuable compound for in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) analyses aimed at understanding neurotransmitter pathways and developing new candidates for treating neurological and psychiatric disorders. This product is provided as a high-purity solid for research purposes only.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909596
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105565-56-8
Record name α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105565-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-14802
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NB5G07JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, also known as BMY-14802 or BMS-181100, is a compound that has garnered attention for its potential as an atypical antipsychotic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The chemical formula of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol is C18H22F2N4O. The structural characteristics include:

  • A piperazine ring substituted with a 4-fluorophenyl group.
  • A 5-fluoro-2-pyrimidinyl moiety.
  • A butanol side chain that enhances its pharmacokinetic profile.

Pharmacological Activity

Research indicates that alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol exhibits significant antipsychotic effects with a favorable side effect profile. Key findings include:

  • Receptor Binding Affinity : The compound shows low affinity for dopamine D2 receptors, which is advantageous as it correlates with a reduced risk of extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics . Instead, it demonstrates moderate binding to serotonin receptors and sigma receptors, indicating a unique mechanism of action.
  • Behavioral Studies : In vivo studies have shown that BMY-14802 effectively inhibits conditioned avoidance responses and apomorphine-induced stereotypy in rat models. Notably, it does not induce catalepsy or significant sedation, which are common side effects of many antipsychotic medications .

Case Studies

Several studies have evaluated the efficacy and safety of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol:

  • Study on Behavioral Effects : In a study conducted by researchers at Bristol-Myers Squibb, BMY-14802 was administered to rats to assess its impact on motor coordination and sedation. Results indicated that the compound did not significantly impair motor function or induce sedation compared to traditional antipsychotics .
  • Clinical Trials : Preliminary clinical trials have suggested that BMY-14802 may be effective in treating psychosis without the severe side effects associated with older antipsychotics. Its unique receptor profile may allow for better management of symptoms while minimizing adverse effects .

Comparative Analysis

To better understand the biological activity of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, it is helpful to compare it with other antipsychotic agents:

Compound Dopamine D2 Affinity Serotonin Affinity EPS Risk Sedation Risk
Alpha-(4-Fluorophenyl)-...LowModerateLowLow
RisperidoneHighHighModerateModerate
OlanzapineModerateHighLowLow

The atypical antipsychotic properties of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol are believed to arise from its ability to modulate dopaminergic and serotonergic systems indirectly. This modulation may lead to enhanced limbic selectivity, potentially offering therapeutic benefits in managing mood and psychotic disorders without traditional side effects associated with dopamine antagonism .

Scientific Research Applications

Chemical Synthesis

The synthesis of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol has been achieved through various methods, including chemoenzymatic approaches. One notable study reported a straightforward synthesis involving lipase-mediated resolution of racemic compounds, yielding high optical purity and good chemical yields. The process demonstrated the effectiveness of using biocatalysts in producing enantiomerically enriched compounds, which are crucial for pharmacological activity .

Antipsychotic Properties

BMS 181100 has been evaluated for its antipsychotic potential through various receptor binding assays and in vivo behavioral studies. The compound was found to exhibit a unique profile compared to traditional antipsychotics:

  • Dopamine D2 Receptor Binding : Unlike many antipsychotic drugs that primarily target dopamine D2 receptors, BMS 181100 showed minimal binding affinity to these receptors, suggesting a different mechanism of action that may reduce the risk of extrapyramidal side effects commonly associated with D2 antagonists .
  • Sigma Receptor Affinity : The compound demonstrated significant binding to sigma receptors (IC50 = 112 nM), indicating its potential role in modulating dopaminergic activity through indirect pathways .
  • Behavioral Studies : In animal models, BMS 181100 effectively inhibited conditioned avoidance responding and apomorphine-induced behaviors without inducing catalepsy, a common side effect of many antipsychotics. This profile suggests that it may be less sedating and have a lower propensity for causing muscle incoordination .

Comparison with Other Antipsychotics

A comparative analysis of BMS 181100 with established antipsychotic agents reveals its favorable safety profile:

CompoundD2 Receptor AffinitySigma Receptor AffinityCatalepsy InductionSedation Level
BMS 181100LowModerateNoneLow
Traditional AntipsychoticsHighLowCommonModerate

Therapeutic Implications

Given its unique pharmacological profile, BMS 181100 has been selected for clinical evaluation as a treatment for psychosis. The low affinity for D2 receptors combined with significant sigma receptor activity suggests that it could provide therapeutic benefits without the typical side effects associated with conventional antipsychotics .

Future Research Directions

Further studies are warranted to explore:

  • Long-term Efficacy : Investigating the long-term effects of BMS 181100 in clinical settings to assess its durability in managing psychotic symptoms.
  • Mechanistic Studies : Elucidating the precise mechanisms by which BMS 181100 exerts its effects on dopaminergic pathways and its interactions with sigma receptors.
  • Comparative Trials : Conducting head-to-head trials with existing antipsychotics to establish its relative efficacy and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

BMY 14802 is compared below with structurally and pharmacologically related compounds, focusing on receptor affinity, behavioral effects, and clinical implications.

Structural and Pharmacological Comparisons

Compound Name Key Structural Features σ Receptor Affinity (IC₅₀) D₂ Receptor Affinity 5-HT₁A Affinity In Vivo Effects (EPS/Sedation) Neuroprotection Clinical Status
This compound Fluorophenyl, fluoropyrimidinyl, piperazine 112 nM Negligible Modest Low EPS, mild sedation Yes Preclinical
Haloperidol Butyrophenone core 2.2 nM High (Ki = 1.1 nM) Low High EPS, sedation No Approved
FH-510 Carbazole, dimethylaminoethyl 4.8 nM Negligible N/A N/A N/A Preclinical
Rimcazole Benzomorphan derivative 120 nM Moderate Low Moderate EPS No Discontinued
Clozapine Dibenzodiazepine Low Low (atypical) High (5-HT₂A) Negligible EPS No Approved

Key Observations:

Sigma Receptor Selectivity : this compound and FH-510 exhibit high σ affinity but differ structurally. FH-510’s carbazole backbone confers 14-fold greater potency in reversing SKF10,047-induced behavior than this compound .

Dopaminergic Activity : Unlike haloperidol, this compound lacks D₂ binding, avoiding receptor supersensitivity and EPS . Clozapine’s 5-HT₂A/D₂ ratio underpins its atypicality but lacks σ activity.

Neuroprotection : this compound uniquely attenuates methamphetamine- and L-DOPA-induced neurotoxicity, possibly via σ-mediated dopamine regulation . Rimcazole and haloperidol lack this effect.

Enantiomeric Differences

The R(+) enantiomer of this compound is 11-fold more potent at σ sites than the S(-) form, though both show similar antipsychotic efficacy in behavioral assays . Microbial biotransformation using Mortierella ramanniana yields the R-enantiomer with 98.9% enantiomeric excess, highlighting the importance of stereochemistry in optimizing σ activity .

Functional Comparisons in Disease Models

  • Cocaine Effects: this compound inconsistently blocks cocaine-induced locomotion. While Menkel et al. (1991) reported efficacy, Akunne et al.
  • Methamphetamine Neurotoxicity : this compound reduces dopamine depletion via dopamine receptor interactions, whereas rimcazole and clorgyline fail to do so .
  • Vascular Effects: this compound inhibits norepinephrine-induced vasoconstriction via σ receptors, similar to haloperidol but without muscarinic involvement .

Research Findings and Implications

Mechanistic Insights : this compound’s antipsychotic effects may arise from σ-mediated modulation of NMDA and dopamine systems rather than direct D₂ antagonism .

Clinical Potential: Its limbic selectivity and neuroprotection warrant re-evaluation in disorders like Parkinson’s psychosis or stimulant addiction .

Limitations : Lack of D₂/5-HT₂A activity may limit efficacy compared to clozapine, and racemic mixtures complicate pharmacokinetic profiling .

Preparation Methods

Reaction Conditions and Outcomes

ParameterValue
Substrate concentration50 mM in heptane
Enzyme loading20% (w/w of substrate)
Temperature30°C
Conversion46% (stopped for R-acetate)
Optical purity (S-alcohol)>99% ee (42% yield)
Optical purity (R-acetate)92.6% ee

Chemoenzymatic Asymmetrization of Precursor Alcohols

A two-step chemoenzymatic approach resolves precursor alcohols before piperazine coupling. The precursor α-(3-chloropropyl)-4-fluorobenzenemethanol undergoes lipase-catalyzed acetylation to yield enantiopure intermediates.

Key Steps:

  • Asymmetrization :

    • Lipase GC-20 hydrolyzes the acetate ester of BMY 181100 in toluene-buffered media (pH 7.0).

    • Optimal conditions: 10% toluene, 35°C, 48-hour incubation.

    • Outcome: R-alcohol with 97.9% ee at 47.6% conversion.

  • Piperazine Coupling :

    • (R)-4-(5-fluoro-2-pyrimidinyl)piperazine reacts with the resolved alcohol via nucleophilic substitution.

    • Solvent: Dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield: 78% with >99% ee.

Patent-Based Synthetic Route (CH663022A5)

The patent CH663022A5 outlines a general strategy for 1-fluorophenylbutyl-4-(2-pyrimidinyl)piperazine derivatives. While specifics are redacted, the method likely involves:

Proposed Reaction Scheme:

  • Piperazine Functionalization :

    • 1-(5-Fluoro-2-pyrimidinyl)piperazine is alkylated with 4-(4-fluorophenyl)butyl bromide.

    • Base: Potassium carbonate in acetonitrile, refluxed for 24 hours.

  • Hydroxylation :

    • Oxidation of the butyl chain’s terminal position using pyridinium chlorochromate (PCC).

    • Solvent: Dichloromethane, room temperature, 6 hours.

  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the target compound.

Critical Parameters:

  • Steric hindrance at the piperazine nitrogen necessitates excess alkylating agent (2.5 equiv).

  • Oxidation selectivity requires precise stoichiometry to avoid over-oxidation to ketones.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Feasibility
Enzymatic resolutionHigh enantioselectivity (>99% ee)Low substrate tolerance (<100 mM)Moderate (enzyme cost)
Chemoenzymatic asymmetrizationModular precursor synthesisMulti-step purificationHigh (scalable intermediates)
Patent-based alkylationStraightforward alkylationLow optical purity without resolutionLimited (requires post-resolution)

Solvent and Temperature Optimization

Lipase-mediated reactions exhibit significant solvent dependence. For example, lipase GC-20’s enantioselectivity (E-value) improves from 1 (aqueous buffer) to >100 in dichloromethane or toluene. Temperature also modulates reaction rates:

SolventE-valueConversion (%) at 30°C
Heptane4546
Toluene>10052
Dichloromethane>10048

Q & A

Q. What is the synthetic pathway for BMY-14802, and how are its enantiomers resolved?

BMY-14802 is synthesized via a multi-step protocol starting with 4-hydroxyacetophenone and alkyl bromide to form 4-alkoxyacetophenone intermediates. Subsequent condensation with 4-chlorophenylhydrazine in refluxing ethanol yields ethylidene hydrazine derivatives. A Vilsmeier-Haack-Arnold formylation step produces pyrazole-4-carbaldehyde intermediates, which are coupled with barbituric acid derivatives to form the final product . Enantiomer resolution is achieved via lipase-catalyzed acetylation or hydrolysis, with the R(+)-enantiomer exhibiting 11-fold greater sigma-1 receptor affinity than the S(-)-enantiomer .

Q. What is BMY-14802’s primary pharmacological target, and how is its binding affinity quantified?

BMY-14802 is a selective sigma-1 receptor antagonist with an IC50 of 112 nM, determined via competitive binding assays using radioligands like (+)-[³H]-3-PPP. Its low affinity for dopamine D2 receptors (<10% displacement at 1 µM) and modest activity at 5-HT1A and α1 receptors distinguish it from typical antipsychotics .

Q. What in vivo models demonstrate BMY-14802’s antipsychotic potential?

In rodent models, BMY-14802 inhibits conditioned avoidance responding and apomorphine-induced stereotypic behavior without inducing catalepsy. It reverses neuroleptic-induced catalepsy, suggesting reduced extrapyramidal side effect risk. These effects are dose-dependent, with 1–10 mg/kg doses modulating methamphetamine-induced behaviors (e.g., reduced biting, increased sniffing) .

Advanced Research Questions

Q. How do contradictory findings on BMY-14802’s modulation of cocaine-induced behaviors inform experimental design?

BMY-14802 attenuates cocaine-induced locomotor stimulation in mice but fails to block motor effects in some studies. This discrepancy may arise from differences in dosing regimens, species-specific sigma receptor expression, or assay conditions (e.g., mescaline-induced scratching vs. cocaine self-administration). Researchers should standardize behavioral paradigms, control for sigma receptor subtype selectivity, and include pharmacokinetic profiling to clarify mechanisms .

Q. What experimental strategies address BMY-14802’s limbic selectivity and indirect dopaminergic modulation?

BMY-14802’s limbic selectivity is inferred from its reversal of dopamine supersensitivity after chronic administration. To confirm indirect modulation, researchers use microdialysis to measure extracellular dopamine in limbic vs. striatal regions and pair this with c-Fos immunohistochemistry to map neuronal activation. Comparative studies with sigma-1 knockout mice further isolate receptor-specific effects .

Q. How can enantiomer-specific activity be exploited to optimize sigma-1 receptor targeting?

The R(+)-enantiomer’s superior sigma-1 affinity (IC50 = 58 nM vs. 640 nM for S(-)) suggests structural optimization should focus on chiral centers. Molecular docking studies using sigma-1 receptor crystal structures (e.g., PDB: 5HK1) can identify enantiomer-receptor interactions. In vivo pharmacokinetic studies comparing enantiomers’ brain penetration and metabolic stability are critical for clinical translation .

Q. What methodologies resolve discrepancies in BMY-14802’s neuroprotective vs. procognitive effects?

BMY-14802 prevents methamphetamine-induced neurotoxicity but lacks efficacy in some cognitive models. Researchers should integrate transcriptomic profiling (RNA-seq) of treated neural cells with behavioral assays (e.g., Morris water maze) to link molecular pathways to functional outcomes. Dose-response studies in neurodegenerative models (e.g., Parkinson’s disease) may clarify context-dependent effects .

Methodological Considerations

Q. How are sigma receptor occupancy and functional antagonism quantified in BMY-14802 studies?

Sigma-1 receptor occupancy is measured via PET imaging with radioligands like [¹¹C]SA4503. Functional antagonism is assessed using in vitro assays (e.g., calcium flux in HEK293 cells expressing sigma-1) and in vivo models (e.g., attenuation of cocaine-induced hyperlocomotion). Cross-validation with knockout models ensures specificity .

Q. What analytical techniques validate BMY-14802’s enantiomeric purity during synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) ensure chemical purity (>98%) .

Data Contradiction Analysis

Q. Why does BMY-14802 show variable efficacy across psychosis-related models?

Discrepancies arise from model-specific dopamine/serotonin pathway engagement. For example, BMY-14802 reverses methamphetamine-induced stereotypies but has limited efficacy in L-DOPA-induced dyskinesia. Researchers should employ multi-model frameworks (e.g., combining conditioned avoidance, prepulse inhibition, and social withdrawal assays) to capture broad antipsychotic activity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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